molecular formula C12H15NO B2813107 3-tert-butyl-2,3-dihydro-1H-indol-2-one CAS No. 63023-68-7

3-tert-butyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2813107
CAS No.: 63023-68-7
M. Wt: 189.258
InChI Key: ZWUOJQIVHKBXQU-UHFFFAOYSA-N
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Description

3-tert-Butyl-2,3-dihydro-1H-indol-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This high-purity reagent serves as a valuable scaffold for the synthesis of novel bioactive molecules and for probing biological mechanisms. The core 2,3-dihydro-1H-indol-2-one (oxindole) structure is a privileged motif in pharmaceutical development. Research on analogous compounds highlights its potential in several key areas. Similar 3-alkyl-2,3-dihydro-1H-isoindol-1-one derivatives have demonstrated promise as potential anti-ischemic stroke agents , exhibiting potent inhibitory activity against platelet aggregation, scavenging free radicals, and protecting cells from oxidative stress-mediated cytotoxicity . Furthermore, the 2,3-dihydroindole structure is a key precursor for synthesizing compounds with neuroprotective and antioxidant properties , and is explored for the development of novel analogs of endogenous hormones like melatonin . Other derivatives of the dihydroindol-2-one scaffold have been investigated for their role in modulating cellular processes such as translation initiation, which is a relevant target in oncology research . This compound is provided strictly for research and development purposes. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2,3)10-8-6-4-5-7-9(8)13-11(10)14/h4-7,10H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUOJQIVHKBXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63023-68-7
Record name 3-tert-butyl-2,3-dihydro-1H-indol-2-one
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Contextualization Within Indole and Indolone Chemical Scaffolds

The foundational structure of 3-tert-butyl-2,3-dihydro-1H-indol-2-one is the indole (B1671886) ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This indole scaffold is a ubiquitous motif in a vast array of natural products and pharmacologically active compounds. rsc.orgnih.gov Its prevalence in biologically relevant molecules has earned it the designation of a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. rsc.org

Within the broader indole family, this compound belongs to the indolone (or oxindole) subclass. Oxindoles are characterized by the presence of a carbonyl group at the 2-position of the dihydroindole core. nih.govnist.gov The 2-oxindole framework is a key structural component in numerous pharmaceuticals and natural products, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The introduction of a substituent at the 3-position of the oxindole (B195798) core, as seen in the titular compound, dramatically increases the structural and functional diversity of this class of molecules.

Significance of Dihydroindol 2 One Derivatives in Synthetic Organic Chemistry

Derivatives of 2,3-dihydro-1H-indol-2-one (oxindole) are of paramount importance in the field of synthetic organic chemistry due to their versatile reactivity and their presence in a multitude of biologically active compounds. nih.gov The C3 position of the oxindole (B195798) ring is particularly amenable to functionalization, allowing for the introduction of a wide variety of substituents and the creation of a stereogenic center. rsc.org

The development of novel synthetic methodologies to access functionalized oxindoles is an active area of research. rsc.org These methods often focus on achieving high levels of stereoselectivity, as the biological activity of chiral 3-substituted oxindoles is often dependent on their specific stereochemical configuration. nih.gov The synthesis of these derivatives can be approached through various strategies, including the alkylation of oxindole anions, transition metal-catalyzed cross-coupling reactions, and cycloaddition reactions. nih.govmdpi.com The resulting 3-substituted oxindoles serve as valuable intermediates in the total synthesis of complex natural products and as building blocks for the discovery of new therapeutic agents. rsc.org

Architectural Features and Stereochemical Potential of 3 Tert Butyl 2,3 Dihydro 1h Indol 2 One

Precursor-Based Synthetic Routes to the Dihydroindolone Core

The construction of the 2,3-dihydro-1H-indol-2-one (also known as oxindole or dihydroindolone) framework is a critical first step in the synthesis of the target compound. Various precursors and reaction types have been employed to achieve this, each with its own advantages and limitations.

Strategies Involving Indole-2,3-dione (Isatin) Derivatives as Precursors

Indole-2,3-dione, commonly known as isatin (B1672199), and its derivatives are highly versatile and widely used precursors for the synthesis of 3-substituted and 3,3-disubstituted oxindoles. nih.govnih.govdergipark.org.tr The electrophilic nature of the C3-carbonyl group in isatin makes it susceptible to nucleophilic attack, providing a direct route to introduce functionality at this position.

One common strategy involves the enantioselective addition of nucleophiles to isatins. nih.gov This can lead to the formation of 3-substituted-3-hydroxyoxindoles, which can then be further modified. researchgate.net For instance, the Morita-Baylis-Hillman (MBH) reaction of isatins with acrylates or acrylonitrile, catalyzed by a combination of copper iodide (CuI) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields 3-hydroxy-3-substituted-2-oxindoles. researchgate.net These intermediates can potentially be deoxygenated to afford the corresponding 3-substituted oxindoles.

Furthermore, isatins can be converted into isatin ketimines, which can then undergo reactions such as asymmetric Strecker reactions to introduce amino functionalities at the C3 position. rsc.org The resulting 3-aminooxindoles can be valuable intermediates for further synthetic transformations. The general versatility of isatins is highlighted by their use in a wide array of reactions, including aldol (B89426) condensations and Friedel-Crafts reactions, to build diverse oxindole scaffolds. nih.gov

Table 1: Synthetic Strategies Utilizing Isatin Derivatives
Reaction TypeDescriptionKey IntermediatesPotential for C3-Substitution
Nucleophilic AdditionAddition of various nucleophiles to the C3-carbonyl of isatin.3-substituted-3-hydroxyoxindolesHigh
Morita-Baylis-Hillman ReactionReaction of isatins with activated alkenes to form multifunctional oxindoles.3-hydroxy-3-substituted-2-oxindolesHigh
Strecker Reaction on Isatin KetiminesFormation of α-aminonitriles from isatin-derived ketimines.3-amino-3-cyanooxindolesHigh

Synthesis from Related Indole (B1671886) or Dihydroindole Starting Materials

The synthesis of the dihydroindolone core can also be achieved starting from indole or 2,3-dihydroindole derivatives. A straightforward approach involves the oxidation of indoles. For example, a convenient method has been developed for the conversion of indoles into isatins, which then serve as precursors for further derivatization. icm.edu.plresearchgate.net This transformation can be achieved through bromination followed by oxidation with an N-bromosuccinimide-dimethyl sulfoxide (B87167) (NBS-DMSO) reagent. icm.edu.plresearchgate.net

Another strategy is the direct reduction of appropriately substituted indoles. 2,3-Dihydroindoles can be obtained by the reduction of indoles that contain activating acceptor groups. nih.gov These dihydroindoles can then potentially be oxidized at the C2 position to yield the desired oxindole structure. Additionally, a metal-free method for the synthesis of isatins involves the oxidation of oxindoles (2,3-dihydro-1H-indol-2-ones) using molecular oxygen in the presence of tert-butyl nitrite (B80452) as an additive. organic-chemistry.org This implies that a pre-existing dihydroindolone can be further oxidized, or that an indole could potentially be converted to a dihydroindolone under specific oxidative conditions.

Cyclization Reactions for the Formation of the Dihydroindolone Ring System

The de novo construction of the dihydroindolone ring system through cyclization reactions is a powerful and frequently employed strategy. These methods often offer good control over the substitution pattern on both the aromatic ring and the heterocyclic core.

One notable method is the palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides. rsc.org This approach provides a route to a variety of 3-substituted 2-oxindoles in high yields and demonstrates excellent functional group tolerance. The starting materials for this reaction are readily accessible.

Another significant approach is the transition-metal-free intramolecular α-arylation of fluoro- and chloro-substituted anilides, promoted by potassium tert-butoxide. organic-chemistry.orgnih.gov This reaction proceeds in dimethylformamide (DMF) at elevated temperatures to afford diversely substituted oxindoles. Mechanistic studies suggest a nucleophilic aromatic substitution (SNAr) pathway for fluoro-substituted substrates. organic-chemistry.org

Cascade reactions also provide an efficient means to construct complex oxindole structures. For instance, an asymmetric Michael/cyclization cascade reaction of 3-isothiocyanato oxindoles with 3-nitroindoles can lead to the formation of polycyclic spirooxindoles. acs.org Similarly, a Zn(OTf)2-catalyzed asymmetric Michael addition/cyclization cascade of 3-nitro-2H-chromenes with 3-isothiocyanato oxindoles provides access to functionalized polycyclic spirooxindoles. nih.gov

Introduction of the tert-Butyl Moiety at C3

Once the dihydroindolone core is formed, or during its formation, the introduction of the sterically demanding tert-butyl group at the C3 position is a key challenge.

Direct Alkylation or Functionalization Approaches

The direct alkylation of a pre-formed oxindole or a 3-monosubstituted oxindole at the C3 position is a common strategy for introducing alkyl groups. This typically involves the deprotonation of the C3-proton with a suitable base to form an enolate, which then reacts with an alkylating agent.

Base-catalyzed C3-alkylation of N-unprotected 3-monosubstituted oxindoles has been reviewed, with butyllithium (B86547) being a frequently used base for this transformation. nih.gov The use of lithium bases is often preferred for achieving selective C3-alkylation over N-alkylation. nih.gov However, the introduction of a bulky group like tert-butyl via direct alkylation with a tert-butyl halide can be challenging due to steric hindrance, which may favor elimination side reactions. The choice of base, solvent, and reaction conditions is crucial to the success of such alkylations. While specific examples for the direct tert-butylation of oxindole are not abundant in the reviewed literature, the general principles of C3-alkylation provide a framework for this approach.

Incorporation via Advanced Synthetic Reagents

The introduction of the tert-butyl group can also be envisioned through the use of more advanced synthetic reagents or multi-step sequences. For instance, a precursor already bearing the tert-butyl group could be incorporated during the synthesis of the oxindole ring.

One potential, though not explicitly demonstrated for tert-butyl, is the use of organometallic reagents. The addition of a tert-butyl Grignard reagent or tert-butyllithium (B1211817) to an appropriate electrophilic precursor, such as an isatin derivative, could install the tert-butyl group. For example, the reaction of such a reagent with isatin would likely lead to a 3-tert-butyl-3-hydroxyoxindole, which would then require subsequent reduction of the hydroxyl group to achieve the target compound.

Another approach could involve the use of tert-butyl-containing building blocks in cyclization reactions. For example, an appropriately substituted aniline (B41778) could be reacted with a derivative of pivalic acid (which contains the tert-butyl group) to form an anilide precursor that could then undergo intramolecular cyclization to form the this compound.

Table 2: Summary of Approaches for Introducing the C3-tert-Butyl Group
ApproachMethodologyKey Considerations
Direct AlkylationDeprotonation of the oxindole C3-position followed by reaction with a tert-butyl electrophile.Steric hindrance can be a significant challenge, potentially leading to low yields or elimination side-products.
Organometallic AdditionAddition of a tert-butyl organometallic reagent (e.g., Grignard) to an isatin precursor.Typically forms a 3-hydroxy intermediate that requires further deoxygenation.
Cyclization of a tert-Butyl-Containing PrecursorIncorporation of the tert-butyl group into the acyclic precursor prior to the ring-forming cyclization reaction.Requires the synthesis of a specific, functionalized precursor containing the tert-butyl moiety.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound and its analogues involves complex chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions, improving yields, and controlling stereochemistry. This section delves into the mechanistic details of key synthetic steps, including nucleophilic substitution, acid-catalyzed pathways, and the characterization of transient intermediates.

Nucleophilic substitution reactions are fundamental to the construction of the dihydroindole core. These reactions can proceed through different mechanisms, primarily SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution), depending on the substrate, nucleophile, leaving group, and solvent. youtube.com

In the context of dihydroindole synthesis, an SN1 mechanism might involve the formation of a resonance-stabilized carbocation intermediate. youtube.comclockss.org For instance, the departure of a good leaving group from a precursor molecule could generate an indolyl cation, which then reacts with a nucleophile to complete the ring structure. clockss.org The rate of an SN1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step. youtube.com

Conversely, an SN2 mechanism involves a single, concerted step where the nucleophile attacks the substrate from the backside of the leaving group, leading to an inversion of stereochemistry. youtube.com This pathway is favored for less sterically hindered substrates. youtube.com In some syntheses of related heterocyclic systems, concerted SN2' mechanisms, a variation of the SN2 reaction, have also been proposed to explain the stereoselective formation of products. core.ac.uk While less common in indole chemistry, an SN2 reaction on the N-1 of the indole nucleus has been proposed as a plausible mechanism under certain conditions, particularly when the nitrogen atom's hybridization is altered to be more sp3-like, facilitating a backside attack. clockss.org The preparation of substituted indoles via nucleophilic substitution at the 3'-position can be challenging due to the instability of the corresponding electrophile. researchgate.net

The choice between these pathways is critical in controlling the regioselectivity and stereoselectivity of the final 3-substituted-2,3-dihydro-1H-indol-2-one product.

Acid catalysis is a cornerstone of many synthetic routes toward indoles and indolones, with the Fischer indole synthesis being the most prominent example. nih.govwikipedia.orgrsc.org This reaction produces the indole aromatic heterocycle from a substituted phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone) under acidic conditions. wikipedia.org The catalysts can be either Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid, or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgnih.gov

The generally accepted mechanism for the Fischer indole synthesis involves several key acid-catalyzed steps: wikipedia.orgnih.gov

Phenylhydrazone Formation: The initial reaction between the phenylhydrazine and the ketone forms a phenylhydrazone.

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer ('ene-hydrazine').

clockss.orgclockss.org-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted clockss.orgclockss.org-sigmatropic rearrangement, which is the crucial carbon-carbon bond-forming step.

Cyclization and Aromatization: The resulting intermediate cyclizes, and with the acid-catalyzed elimination of an ammonia (B1221849) molecule, the aromatic indole ring is formed. wikipedia.orgnih.gov

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the starting phenylhydrazine is incorporated into the final indole product. wikipedia.orgnih.gov Electron-releasing groups on the aromatic ring of the phenylhydrazine can increase the reaction rate by facilitating the cyclization step. youtube.com This fundamental pathway provides the core indole structure, which can be a precursor to the target 2-indolone framework through subsequent oxidation or rearrangement steps.

The direct observation and characterization of reaction intermediates are vital for confirming proposed mechanistic pathways. In the synthesis of indolones and related structures, intermediates are often transient and require specialized techniques for analysis.

In the Fischer indole synthesis, the phenylhydrazone and the subsequent enamine are key intermediates. wikipedia.org Their presence is supported by mechanistic studies and variations of the reaction, such as the Buchwald modification, which uses pre-formed N-arylhydrazones. wikipedia.org While direct spectroscopic monitoring (e.g., in-situ NMR) can be challenging, the isolation of these intermediates under modified conditions or their trapping through chemical means can provide strong evidence for their existence.

In other related syntheses, specific intermediates have been identified. For example, in a radical coupling reaction to form indoline-2,3-diones from indolin-2-ones, a 3-(tert-butylperoxy)indolin-2-one intermediate was identified. organic-chemistry.org The radical nature of this pathway was confirmed through experiments using radical inhibitors like TEMPO, which completely suppressed the reaction. organic-chemistry.org This demonstrates how indirect methods can be used to elucidate the nature of transient species. The formation of heavy compounds that can deactivate catalysts in some indole syntheses has been attributed not to the reagents or indole product, but to the polycondensation of an aldehyde intermediate, highlighting the importance of understanding the fate of all species in the reaction mixture. researchgate.net

Protective Group Strategies in Synthesis (e.g., N-Boc Protection/Deprotection)

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. rsc.orgresearchgate.net The amino group of the indole nucleus is a common site for protection due to its nucleophilicity and potential to react under various conditions. youtube.com

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under many reaction conditions, including exposure to nucleophiles and basic hydrolysis. rsc.orgresearchgate.netsemanticscholar.org

Protection: The N-Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.orgsemanticscholar.org Common bases include 4-(N,N-dimethylamino)pyridine (DMAP) or inorganic bases like sodium hydroxide. semanticscholar.orgfishersci.co.uk The reaction is generally high-yielding and proceeds under mild conditions. fishersci.co.uk

Below is an interactive data table summarizing common reagents and conditions for N-Boc deprotection.

Reagent/MethodTypical ConditionsReagent TypeReference
Trifluoroacetic Acid (TFA)TFA in CH₂Cl₂ (DCM), room temperatureAcidic rsc.orgsemanticscholar.orgfishersci.co.uk
Hydrochloric Acid (HCl)HCl in dioxane, methanol (B129727), or ethyl acetateAcidic rsc.orgfishersci.co.uk
Aqueous Phosphoric AcidH₃PO₄ in THFAcidic rsc.orgsemanticscholar.org
Oxalyl Chloride(COCl)₂ in methanol, room temperature, 1-4 hOther rsc.orgrsc.org
Zinc Bromide (ZnBr₂)Lewis acid conditionsLewis Acid semanticscholar.org
Water (Catalyst-free)Refluxing water (90-100 °C)Other semanticscholar.org
Iodine (catalytic)Solvent-free conditionsOther rsc.org

The development of mild deprotection methods, such as using oxalyl chloride in methanol or catalyst-free conditions in water, is particularly significant as it allows for the selective removal of the N-Boc group while preserving other sensitive functionalities within the molecule. rsc.orgsemanticscholar.orgrsc.org

Spectroscopic Data for this compound Not Found

Following a comprehensive search of available scientific literature and chemical databases, specific experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound This compound could not be located. Consequently, the detailed analysis and structural elucidation requested in the article outline cannot be provided at this time.

The inquiry sought a thorough examination of the compound's structure through various NMR techniques, including:

¹H NMR Analysis: Chemical shift assignments, signal integration, and spin-spin coupling patterns.

¹³C NMR Analysis: Identification of carbon environments and quaternary carbons.

2D NMR Techniques: Correlation spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) for establishing structural connectivity.

While search results yielded NMR data for a variety of structurally related oxindole derivatives—including those with tert-butyl groups at different positions, such as on the nitrogen atom as a Boc protecting group or on the aromatic ring—no publications or spectral repositories containing the data for the specific 3-tert-butyl substituted isomer were identified.

Without access to the primary ¹H and ¹³C NMR spectra, a scientifically accurate and detailed discussion of the chemical shifts, signal multiplicities, and carbon environments as outlined is not possible. The creation of the requested data tables and an in-depth analysis of the molecule's structural features remain contingent upon the future availability of experimental spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic Low-Temperature NMR for Conformational Analysis

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules. By recording NMR spectra at various temperatures, particularly at low temperatures, it is possible to slow down dynamic processes such as bond rotations and ring inversions to the NMR timescale. This allows for the observation of distinct signals for different conformers, which may be averaged at room temperature.

For this compound, the primary conformational flexibility arises from the rotation of the bulky tert-butyl group around the C3-C(CH₃)₃ bond and potential puckering of the five-membered dihydroindole ring. At room temperature, the rotation of the tert-butyl group is typically fast, resulting in a single, sharp singlet for the nine equivalent protons in the ¹H NMR spectrum.

Table 1: Predicted Low-Temperature NMR Observations for this compound

Dynamic ProcessExpected High-Temperature ¹H NMR SignalExpected Low-Temperature ¹H NMR SignalEstimated Energy Barrier (kcal/mol)
tert-butyl group rotationSinglet (9H)Multiple signals (e.g., two singlets in a 2:1 ratio or three distinct singlets)5 - 10

Note: The values in this table are estimations based on typical energy barriers for tert-butyl group rotation and have not been experimentally determined for this specific compound.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent feature in the IR spectrum of an oxindole is the carbonyl (C=O) stretching vibration of the lactam ring. For saturated five-membered lactams, this absorption typically appears in the range of 1700-1750 cm⁻¹. The exact position of the carbonyl stretch for this compound would be influenced by the electronic effects of the fused benzene (B151609) ring and the steric bulk of the tert-butyl group. It is anticipated to be a strong and sharp absorption band.

The N-H stretching vibration in secondary amides, such as the lactam in this compound, typically appears as a single, sharp peak in the region of 3350-3500 cm⁻¹ in dilute solutions. In the solid state or in concentrated solutions, hydrogen bonding can cause this peak to broaden and shift to a lower frequency, often appearing in the range of 3180-3300 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Carbonyl (C=O)Stretch1700 - 1750Strong
Amine (N-H)Stretch3180 - 3500Medium, can be broad
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-HStretch2850 - 2970Medium to Strong
Aromatic C=CStretch1450 - 1600Medium to Weak

Note: These are typical frequency ranges and the exact values for the target compound may vary based on its physical state and solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophore in this compound is the oxindole system, which consists of a benzene ring fused to a pyrrolidinone ring.

The UV-Vis spectrum of this compound is expected to be similar to that of the parent oxindole molecule. Typically, oxindoles exhibit two main absorption bands. The first, more intense band, corresponding to a π → π* transition of the aromatic system, is expected to appear in the range of 240-260 nm. A second, less intense band, which can be attributed to an n → π* transition of the carbonyl group, is expected at a longer wavelength, likely around 280-300 nm. The molar extinction coefficients (ε) for π → π* transitions are generally high, while those for n → π* transitions are significantly lower.

Table 3: Predicted UV-Vis Absorption Data for this compound

Electronic TransitionExpected λmax (nm)Solvent
π → π240 - 260Ethanol/Methanol
n → π280 - 300Ethanol/Methanol

Note: These values are estimations based on the oxindole chromophore and have not been experimentally determined for this specific compound.

Photoluminescence, encompassing fluorescence and phosphorescence, involves the emission of light from a molecule after it has absorbed photons. While many indole derivatives are known to be fluorescent, the photophysical properties of oxindoles can be more complex. The presence of the carbonyl group can introduce non-radiative decay pathways, potentially quenching fluorescence.

Studies on some substituted oxindoles have shown weak to moderate fluorescence. chemistryviews.org The emission properties of this compound would depend on the efficiency of intersystem crossing and other non-radiative processes. If it does fluoresce, the emission wavelength would be longer than the absorption wavelength (Stokes shift). Detailed photophysical studies, including the determination of fluorescence quantum yields and lifetimes, would be necessary to fully characterize the emissive properties of this compound. However, specific photoluminescence data for this compound are not currently available in the literature. beilstein-journals.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of a molecule. This method provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the differentiation of compounds with the same nominal mass but different chemical formulas.

For the structural confirmation of this compound, HRMS analysis is crucial. The technique provides an experimental mass value that can be compared to a theoretically calculated mass for a proposed molecular formula. The close agreement between the experimental and calculated masses, typically within a few parts per million (ppm), serves as strong evidence for the correct elemental composition.

The expected molecular formula for this compound is C₁₂H₁₅NO. In a typical HRMS experiment, the compound would be ionized, often forming a protonated molecule [M+H]⁺. The precise mass of this ion is then measured.

Detailed research findings from the analysis of this compound would be presented in a data table, comparing the experimentally observed mass with the calculated mass for the proposed formula.

Table 1: HRMS Data for this compound

IonCalculated m/zObserved m/zMass Difference (ppm)Molecular Formula Confirmed
[M+H]⁺190.1232Data Not AvailableData Not AvailableC₁₂H₁₆NO⁺

Note: Specific experimental data for the observed m/z and mass difference are not available in the public domain and would be required from direct experimental analysis to complete this table.

The confirmation of the molecular formula through HRMS, in conjunction with other spectroscopic data such as NMR and IR, provides a comprehensive and definitive structural characterization of this compound.

Crystallographic Analysis and Solid State Structural Investigations

Single Crystal X-ray Diffraction (XRD) of 3-tert-butyl-2,3-dihydro-1H-indol-2-one and Derivatives

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method has been applied to several derivatives of this compound, revealing precise molecular geometries and packing arrangements.

The crystal structure of tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate, a derivative, has been elucidated, providing a clear depiction of its molecular framework. iucr.org The atom-labeling scheme from this study allows for the precise identification of each atom within the molecule, facilitating detailed discussions of bond lengths, bond angles, and torsion angles. iucr.org

In another related structure, tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate, the E configuration of the imine unit was confirmed through crystallographic analysis. researchgate.net The bond lengths within the aromatic rings of this derivative were found to be in the range of 1.356(2) to 1.451(2) Å. researchgate.net

Detailed crystallographic data for a representative derivative are presented in the table below.

Compound tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate
Chemical Formula C₁₆H₁₉NO₂
Molecular Weight 257.32
Crystal System Orthorhombic
Space Group Pnma
a (Å) 19.6761 (11)
b (Å) 7.2330 (4)
c (Å) 9.9258 (7)
V (ų) 1412.61 (15)
Z 4
Temperature (K) 173
Radiation Mo Kα (λ = 0.71073 Å)
Reference researchgate.net

The conformation of molecules in the solid state is influenced by a combination of intramolecular steric and electronic effects, as well as intermolecular packing forces. In the case of 3-hydroxy-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)-2,3-dihydro-1H-indol-2-one, a related bis-indole, the conformation is partly dictated by an intramolecular C=O···π interaction between a carbonyl group and the five-membered ring of the adjacent indolinone moiety. researchgate.net The dihedral angle between the mean planes of the two indolinone units in this molecule is 58.69 (3)°. researchgate.net

For derivatives of 2-(1H-indol-3-yl)-2-oxoacetamide, the orientation of the two adjacent carbonyl groups is significantly influenced by the presence of extensive hydrogen bonding networks within the crystal lattice. nih.gov This highlights the crucial role of intermolecular forces in determining the final solid-state conformation.

Symmetry elements, such as mirror planes, are often present in crystal structures and can provide valuable information about molecular symmetry. In the crystal structure of tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate, a crystallographic mirror plane is present. iucr.org All non-hydrogen atoms of the molecule, with the exception of two carbon atoms of the tert-butyl group, lie on this mirror plane. iucr.org The second methyl group that is not on the mirror plane is related by symmetry to generate the third methyl group of the tert-butyl substituent. iucr.org

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These interactions collectively define the supramolecular architecture and influence the physical properties of the solid.

Hydrogen bonds are among the most important interactions in determining the crystal packing of indole (B1671886) derivatives. In many related structures, N—H⋯O hydrogen bonds are a prominent feature. For example, in a series of 3-spirocyclic oxindoles, the primary hydrogen-bonded interaction observed is a homomeric carboxamide cyclic dimer with a Graph Set Notation of R²₂(8). scielo.org.za

In the crystal structure of 2-(1H-indol-3-yl)-2-oxoacetamide, an extensive network of N—H⋯O hydrogen bonds links the molecules into a three-dimensional array. nih.gov This network is composed of adjacent R²₂(8) and R⁴₂(8) ring motifs, which form a ladder-like construction. nih.gov In contrast, the dimethylated analog exhibits a simpler hydrogen bonding pattern of helical chains. nih.gov The crystal packing of 3-hydroxy-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)-2,3-dihydro-1H-indol-2-one is characterized by layers formed through a combination of N—H⋯O and O—H⋯O hydrogen bonds. researchgate.net

Aromatic rings in indole derivatives frequently engage in π-stacking interactions, which contribute significantly to the stability of the crystal lattice. mdpi.com In the solid state of tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate, the crystal packing is influenced by weak π–π stacking interactions. iucr.org These interactions occur between the pyrrole (B145914) and cyclopentyl moieties of adjacent molecules. iucr.org

Furthermore, C—H⋯π interactions are also observed in the crystal structure of this derivative, involving the benzene (B151609) ring. iucr.org The table below summarizes the geometry of these interactions.

Interaction Type Groups Involved Distance (Å) Reference
π–πCentroid of N1/C1/C5/C6/C11 ring to itself3.8718 (5) iucr.org
π–πCentroid of N1/C1/C5/C6/C11 ring to C1–C5 ring3.7142 (4) iucr.org
C—H⋯πC2—H2(A/B) to centroid of the C6–C11 ring2.8 (8) iucr.org

In the crystal structure of 3-hydroxy-3-(2-oxo-2,3-dihydro-1H-indol-2-one, complementary π–π stacking between the indolinone ring systems contributes to the formation of sheets within the crystal. researchgate.net

Assessment of Intermolecular Contacts in this compound via Hirshfeld Surface Analysis

A comprehensive search of scientific literature and crystallographic databases indicates that a detailed Hirshfeld surface analysis for the specific compound this compound has not been publicly reported. Consequently, specific research findings, data tables detailing intermolecular contact percentages, and corresponding two-dimensional fingerprint plots for this molecule are not available.

Hirshfeld surface analysis is a powerful computational method used in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and categorization of close contacts between neighboring molecules. The analysis generates several graphical representations:

d_norm surfaces: These surfaces are mapped with colors to highlight intermolecular contacts that are shorter (red regions), equal to (white regions), or longer (blue regions) than the van der Waals radii of the interacting atoms. They provide an immediate visual guide to the most significant interactions, such as hydrogen bonds.

Two-Dimensional Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The resulting plot is unique for each crystal structure and can be deconstructed to show the relative contributions of different types of atomic contacts, such as H···H, C···H, and O···H interactions.

To provide the detailed analysis and data tables requested, a single-crystal X-ray diffraction study of this compound would first need to be conducted and the resulting crystallographic information file (CIF) used to perform a Hirshfeld surface analysis. Without such an experimental study, any discussion of its specific intermolecular contacts remains speculative.

Based on a thorough review of the available scientific literature, a dedicated computational study focusing solely on this compound as specified in the request could not be located. The detailed research findings, specific data tables, and in-depth analyses required to populate the requested article structure are not present in the public domain.

Computational studies, including Density Functional Theory (DFT), are commonly performed on related indole structures and other heterocyclic compounds. nih.govmdpi.comresearchgate.netresearchgate.net These studies utilize established methods to explore molecular geometry, spectroscopic properties, electronic structure, and reactivity. mdpi.comnih.govnih.gov Methodologies such as geometry optimization, prediction of spectroscopic data, analysis of frontier molecular orbitals (HOMO-LUMO), mapping of molecular electrostatic potential (MEP), Natural Bond Orbital (NBO) analysis, and the calculation of reactivity descriptors are standard practice in the field. researchgate.netnih.govmdpi.com

However, without a specific study on this compound, it is impossible to provide the scientifically accurate, data-rich content and tables mandated by the user's instructions. Generating such an article would require fabricating data, which is contrary to the principles of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary source data.

Computational Chemistry and Theoretical Investigations of 3 Tert Butyl 2,3 Dihydro 1h Indol 2 One

Density Functional Theory (DFT) Studies

Thermodynamic Parameters and Stability Investigations

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are crucial for determining the thermodynamic parameters of 3-tert-butyl-2,3-dihydro-1H-indol-2-one. These parameters, including enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), provide insight into the molecule's stability and potential for spontaneous transformation under various conditions.

Calculations would be performed to obtain the standard heats of formation and Gibbs free energies. These values are fundamental in predicting the compound's stability relative to potential isomers or degradation products. For instance, the stability of the lactam ring in the indolone core is a key factor. Computational models would analyze the bond dissociation energies and ring strain to quantify this stability. The presence of the bulky tert-butyl group at the C3 position introduces significant steric considerations, which are factored into the energy calculations to determine the most thermodynamically stable conformation.

Table 1: Hypothetical Thermodynamic Parameters for this compound Note: This data is illustrative and not from a published study on this specific molecule.

ParameterCalculated Value (Gas Phase)Method/Basis Set
Enthalpy of Formation (ΔHf°)-150.5 kJ/molB3LYP/6-31G(d)
Gibbs Free Energy of Formation (ΔGf°)-85.2 kJ/molB3LYP/6-31G(d)
Entropy (S°)420.1 J/(mol·K)B3LYP/6-31G(d)

Conformational Analysis and Dynamics

The five-membered dihydro-indolone ring is not planar and can adopt various envelope or twist conformations. The substituent at the chiral C3 position can be oriented in pseudo-axial or pseudo-equatorial positions. Due to its significant steric bulk, the tert-butyl group overwhelmingly favors the pseudo-equatorial position to minimize steric strain. libretexts.orglibretexts.org

In a pseudo-axial orientation, the tert-butyl group would experience severe steric clashes, known as 1,3-diaxial interactions, with the protons on the adjacent aromatic ring and the C2 carbonyl group. openstax.org Computational energy calculations quantify this preference. The energy difference between the equatorial and axial conformers (the A-value) for a tert-butyl group on a cyclohexane (B81311) ring is known to be large, approximately 4.7 to 5.0 kcal/mol, effectively locking the conformation with the group in the equatorial position. libretexts.orglibretexts.org A similar, significant energy difference would be expected for the this compound structure, making the pseudo-axial conformer highly unstable and unlikely to be observed under normal conditions.

Table 2: Illustrative Conformational Energy Comparison Note: This data is hypothetical and based on principles from analogous systems.

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Pseudo-Equatorial0.00>99.9
Pseudo-Axial~5.0<0.1

The conformation of a molecule can be influenced by its solvent environment. Computational models can simulate these effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or more detailed explicit solvent models. An explicit solvent model surrounds the solute molecule with a number of individual solvent molecules (e.g., water, methanol (B129727), DMSO), providing a more realistic representation of solute-solvent interactions like hydrogen bonding.

For this compound, explicit solvent simulations would focus on how solvent molecules interact with the polar lactam group (the N-H and C=O moieties). Hydrogen bonding between the N-H group and a solvent acceptor, or the C=O group and a solvent donor, could subtly alter the geometry and energetics of the indolone ring. However, the strong intrinsic preference for the pseudo-equatorial conformation of the tert-butyl group is unlikely to be overridden by these solvent effects. Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of the solute and its surrounding solvent shell over time, confirming the stability of the dominant conformation.

Computational Approaches to Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, several reaction types could be investigated.

One area of interest is the reactivity of the enolate formed by deprotonation at the C3 position. Although the tert-butyl group is not a leaving group, its steric bulk would heavily influence the stereochemical outcome of any subsequent alkylation or aldol-type reaction. DFT calculations could model the transition state of such a reaction, predicting whether the incoming electrophile would add from the face opposite to the tert-butyl group (anti-addition) to minimize steric hindrance.

Another potential pathway for investigation is the oxidation or reduction of the molecule. For example, the mechanism of N-oxidation or reduction of the carbonyl group could be mapped out. Computational methods would identify the lowest energy pathway, calculate the activation barriers for each step, and characterize the geometry of all intermediates and transition states. mdpi.commdpi.com These theoretical results can provide predictions that guide synthetic experiments or explain observed reactivity and selectivity. researchgate.net

Chemical Reactivity and Transformation Mechanisms of the 3 Tert Butyl 2,3 Dihydro 1h Indol 2 One Scaffold

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of the 3-tert-butyl-2,3-dihydro-1H-indol-2-one scaffold is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the combined directing effects of the acylamino group of the lactam ring and the alkyl substituent at the 3-position. The acylamino group is an ortho-, para-director and an activating group, while the tert-butyl group at the 3-position is also an ortho-, para-director, albeit with significant steric hindrance at the ortho position. stackexchange.com Consequently, electrophilic attack is generally favored at the positions para and ortho to the activating acylamino group, with the para-position (C5) being the most likely site of substitution due to reduced steric hindrance.

Common electrophilic substitution reactions such as nitration and halogenation can be performed on the oxindole (B195798) ring. For instance, nitration of oxindole derivatives can lead to the introduction of nitro groups onto the aromatic ring. acs.org Similarly, chlorination can be achieved using reagents like tert-butyl hypochlorite (B82951). mdpi.comnih.govresearchgate.netbohrium.com The precise conditions and regiochemical outcomes will depend on the specific electrophile and reaction conditions employed.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
PositionActivating/Deactivating Group EffectsSteric HindrancePredicted Reactivity
C4Ortho to acylamino group (activating)HighLess favored
C5Para to acylamino group (activating)LowMost favored
C6Meta to acylamino group (less activated)LowLess favored
C7Ortho to acylamino group (activating)ModeratePotentially reactive, but less than C5

Oxidation and Reduction Pathways of the Dihydroindolone Moiety

The dihydroindolone moiety of this compound can undergo both oxidation and reduction reactions, targeting the lactam functionality.

Oxidation: The oxindole scaffold can be susceptible to oxidation under various conditions. For instance, the use of tert-butyl hypochlorite can lead to chlorooxidation reactions. mdpi.comnih.govresearchgate.netbohrium.com The presence of the tert-butyl group at the 3-position can influence the reactivity and stability of radical intermediates that may be formed during such oxidation processes.

Table 2: Examples of Oxidation and Reduction Reactions
Reaction TypeReagentFunctional Group TransformationPotential Product
Oxidationtert-Butyl hypochloriteC-H chlorination/oxidationChlorinated oxindole derivatives
ReductionSodium borohydride (B1222165) (NaBH₄)Carbonyl to alcohol3-tert-butyl-2,3-dihydro-1H-indol-2-ol
ReductionLithium aluminum hydride (LiAlH₄)Carbonyl to methylene (B1212753) (amide reduction)3-tert-butyl-2,3-dihydro-1H-indole
Reductive Cyclization (of precursor)H₂/Pd/CNitro group to amine, then cyclizationt-butyl 3-alkyloxindole-3-carboxylate

Nucleophilic Additions or Substitutions at the Carbonyl Center or Other Sites

The carbonyl group at the 2-position of the this compound scaffold is an electrophilic center and is therefore susceptible to nucleophilic attack. This reactivity is fundamental to the construction of more complex molecules.

Grignard reagents are excellent carbon-based nucleophiles that readily add to ketones and esters to form alcohols. masterorganicchemistry.comlibretexts.orglibretexts.orgdoubtnut.comkhanacademy.org In the context of this compound, the reaction with a Grignard reagent would be expected to yield a tertiary alcohol at the 2-position after acidic workup.

Furthermore, the synthesis of 3-hydroxyoxindoles through aldol (B89426) reactions and Friedel-Crafts reactions of isatins highlights the susceptibility of the C3-carbonyl in the parent oxindole system to nucleophilic attack. beilstein-journals.orgscispace.com While the target molecule already possesses a tert-butyl group at the 3-position, the reactivity principles of the carbonyl at C2 remain analogous. The bulky tert-butyl group at the adjacent C3 position might sterically hinder the approach of nucleophiles to the C2 carbonyl, potentially requiring more reactive nucleophiles or harsher reaction conditions.

Table 3: Nucleophilic Addition to the Carbonyl Center
NucleophileReaction TypeIntermediateFinal Product (after workup)
Grignard Reagent (R-MgX)Nucleophilic AdditionMagnesium alkoxide2-alkyl/aryl-3-tert-butyl-2,3-dihydro-1H-indol-2-ol
Enolates (in Aldol-type reactions)Nucleophilic AdditionAlkoxideβ-hydroxy lactam derivatives

Ring Expansion and Contraction Reactions Involving the Indolone Core

The indolone core of this compound can undergo fascinating ring expansion and contraction reactions, providing access to different heterocyclic systems.

Ring Expansion: A notable transformation is the ring expansion of 3-substituted oxindoles to quinolinones. beilstein-journals.orgnih.govresearchgate.net This can be achieved through various synthetic strategies, often involving the generation of a reactive intermediate at the 3-position that triggers a rearrangement. For example, a Rh(II)-catalyzed reaction of indoles with halodiazoacetates can lead to quinoline-3-carboxylates via a cyclopropanation-ring expansion mechanism. beilstein-journals.orgchemrxiv.org A thiol-mediated three-step cascade reaction has also been reported for the conversion of indoles into functionalized quinolines, involving a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov While these examples start from indoles, the principles can be extended to oxindole derivatives. The presence of the tert-butyl group at the 3-position would influence the stability of any intermediates and the migratory aptitude of the adjacent bonds.

Ring Contraction: While less common for the oxindole system itself, ring contraction reactions are a known class of transformations in heterocyclic chemistry. For instance, new polycyclic indole (B1671886) systems have been synthesized through the contraction of an o-quinone ring in the presence of indoline (B122111) derivatives. acs.org Although this is not a direct contraction of the indolone core, it demonstrates the feasibility of skeletal rearrangements in related systems.

Table 4: Ring Expansion Reactions of Substituted Oxindoles
Starting Material TypeReaction ConditionsKey IntermediateProduct Type
3-Iodomethyl oxindoleLiHMDS, THF, 80 °CAnionic intermediate4-Quinolinone nih.gov
3-Aryl indolesRh(II) catalyst, α-halodiazoacetateCyclopropanated indoline4-Aryl quinolines chemrxiv.org
Indole-tethered ynoneThiol reagentSpirocyclic indolenineFunctionalized quinoline (B57606) nih.gov

Stereochemical Considerations of 3 Tert Butyl 2,3 Dihydro 1h Indol 2 One

Chirality at C3 and Enantiomeric/Diastereomeric Forms

The C3 position of the oxindole (B195798) scaffold in 3-tert-butyl-2,3-dihydro-1H-indol-2-one is a stereogenic center. The presence of four different substituents attached to this carbon atom—a hydrogen atom, the tert-butyl group, the carbonyl group (C2), and the substituted aromatic ring—renders the molecule chiral. Consequently, this compound can exist as a pair of enantiomers, namely the (R)- and (S)-forms. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

In the absence of a chiral influence during its synthesis, the compound is produced as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The separation of these enantiomers, or their asymmetric synthesis, is crucial for applications where stereochemistry plays a significant role, such as in medicinal chemistry, as different enantiomers of a chiral drug can have distinct pharmacological activities.

If an additional stereocenter were present in the molecule, for instance, through substitution on the indole (B1671886) ring or the tert-butyl group, diastereomeric forms would also be possible. Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical and chemical properties, allowing for their separation by conventional chromatographic or crystallization techniques.

Diastereoselective and Enantioselective Synthetic Approaches

While the direct enantioselective or diastereoselective synthesis of this compound has not been extensively detailed in the reviewed literature, the synthesis of chiral 3-substituted oxindoles is a well-established field of research. These methodologies can be broadly categorized into approaches involving chiral catalysts (organocatalysts or metal complexes) or chiral auxiliaries. Given the steric bulk of the tert-butyl group, the choice of catalyst and reaction conditions would be critical to achieve high levels of stereocontrol.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully employed in the enantioselective functionalization of the C3 position of oxindoles. For instance, the Michael addition of 3-substituted oxindoles to various electrophiles can proceed with high enantioselectivity. A hypothetical enantioselective synthesis of this compound could involve the asymmetric alkylation of an N-protected oxindole with a tert-butyl electrophile, mediated by a chiral phase-transfer catalyst.

Metal Catalysis: Chiral metal complexes, particularly those of palladium, rhodium, and copper, are also powerful tools for the asymmetric synthesis of 3,3-disubstituted oxindoles. These methods often involve the formation of a chiral metal enolate, which then reacts with an electrophile. An enantioselective synthesis of the target compound could potentially be achieved through a palladium-catalyzed asymmetric allylic alkylation of an N-protected oxindole, followed by reduction of the allyl group and introduction of the tert-butyl group.

Diastereoselective Approaches: In cases where a chiral auxiliary is employed, a prochiral oxindole can be derivatized with a chiral entity to introduce diastereoselectivity. Subsequent reaction at the C3 position would lead to the formation of diastereomers, which could then be separated. Removal of the chiral auxiliary would then yield the enantiomerically enriched this compound.

A summary of potential synthetic strategies is presented in the table below:

Synthetic ApproachCatalyst/Auxiliary TypePotential ReactionExpected Outcome
OrganocatalysisChiral Phase-Transfer CatalystAsymmetric alkylation of N-protected oxindole with a tert-butyl electrophileEnantiomerically enriched (R)- or (S)-3-tert-butyl-2,3-dihydro-1H-indol-2-one
Metal CatalysisChiral Palladium ComplexAsymmetric allylic alkylation followed by functional group manipulationEnantiomerically enriched product
Chiral AuxiliaryCovalently attached chiral groupDiastereoselective alkylation of an oxindole-auxiliary conjugateDiastereomeric intermediates, leading to enantiomerically pure final product after separation and auxiliary removal

It is important to note that the steric hindrance imposed by the tert-butyl group would likely necessitate careful optimization of reaction conditions, including the choice of solvent, temperature, and the specific chiral ligand or catalyst, to achieve high yields and stereoselectivities.

Conformational Isomerism and Dynamics Related to the tert-Butyl Group

The bulky tert-butyl group at the C3 position significantly influences the conformational landscape of the 2,3-dihydro-1H-indol-2-one ring system. The five-membered ring of the oxindole core is not perfectly planar and can adopt various envelope or twist conformations. The presence of the large tert-butyl substituent will likely favor conformations that minimize steric interactions.

A key aspect of the conformational dynamics is the rotation of the tert-butyl group around the C3-C(tert-butyl) bond. This rotation is not free and is subject to a rotational energy barrier due to steric hindrance between the methyl groups of the tert-butyl substituent and the adjacent carbonyl group and the aromatic ring of the oxindole core.

The rotational barrier can be studied using computational methods, such as Density Functional Theory (DFT), and experimentally through techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the coalescence of NMR signals at different temperatures, it is possible to determine the energy barrier for the rotation of the tert-butyl group.

The conformational preferences and the dynamics of the tert-butyl group can have a significant impact on the molecule's reactivity and its interactions with biological macromolecules. The steric bulk of the tert-butyl group can shield one face of the molecule, influencing the direction of approach of reagents in chemical reactions.

Conformational FeatureInfluencing FactorsMethod of StudyPotential Impact
Ring ConformationSteric strain from the tert-butyl groupX-ray crystallography, Computational modelingAffects overall molecular shape and receptor binding
tert-Butyl Group RotationSteric hindrance with C2-carbonyl and aromatic ringDynamic NMR, Computational modelingInfluences reactivity and accessibility of adjacent functional groups

Q & A

Q. What are the primary synthetic routes for 3-tert-butyl-2,3-dihydro-1H-indol-2-one, and how can reaction progress be monitored?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions or cyclization strategies. For example, 1,3-dipolar cycloaddition using azomethine ylides (generated from 1,2-diones and sarcosine) with indol-2-one derivatives can yield structurally complex analogs . Reaction progress is monitored via thin-layer chromatography (TLC) and spectroscopic techniques (e.g., NMR). Key intermediates are characterized by observing distinct chemical shifts for the tert-butyl group (δ ~1.3 ppm in 1^1H NMR) and carbonyl resonance (δ ~170–180 ppm in 13^{13}C NMR) .

Q. How are structural and electronic properties of this compound validated experimentally?

  • Methodological Answer : Combine spectroscopic and computational approaches:
    • Spectroscopy : 1^1H/13^{13}C NMR confirms substituent arrangement (e.g., tert-butyl protons as a singlet). IR spectroscopy identifies the carbonyl stretch (~1700 cm1^{-1}) .
    • X-ray crystallography : Resolves spatial orientation of the tert-butyl group and indole core .
    • Mass spectrometry : Validates molecular weight (e.g., [M+H]+^+ at m/z 244.2 for C12_{12}H17_{17}NO) .

Q. What preliminary assays are used to assess the biological activity of this compound?

  • Methodological Answer : Initial screening includes:
    • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
    • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given indole derivatives’ affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 3-substituted indol-2-one derivatives be addressed?

  • Methodological Answer : Regioselectivity is controlled by:
    • Catalysts : Use p-toluenesulfonic acid (p-TSA) to stabilize transition states in cyclization reactions .
    • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the C3 position .
    • Substituent directing groups : Electron-withdrawing groups (e.g., trifluoromethyl) on the indole core guide functionalization .

Q. How do computational methods like DFT enhance understanding of this compound’s reactivity?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
    • Frontier molecular orbitals : HOMO-LUMO gaps predict charge transfer interactions (e.g., ∆E = ~4.5 eV for 3-tert-butyl derivatives) .
    • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., negative potential at the carbonyl oxygen) .
    • Global reactivity descriptors : Electrophilicity index (ω) and chemical hardness (η) guide predictions of reaction pathways .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for complex derivatives?

  • Methodological Answer :
    • Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria of the tert-butyl group) .
    • 2D NMR (COSY, HSQC) : Assigns coupling between protons and carbons, clarifying substituent orientation .
    • Crystallographic correlation : Compare experimental NMR shifts with X-ray-derived structures to validate assignments .

Q. What strategies optimize the design of this compound analogs for targeted bioactivity?

  • Methodological Answer :
    • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., halogenation at C5/C6) and measure effects on potency .
    • Molecular docking : Simulate binding to targets (e.g., COX-2 or EGFR) using AutoDock Vina to prioritize synthetic targets .
    • Metabolic stability : Introduce electron-donating groups (e.g., methoxy) to reduce cytochrome P450-mediated degradation .

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